molecular formula C10H8ClNO2 B2847894 7-Chloro-1-methylindole-3-carboxylic acid CAS No. 1260879-05-7

7-Chloro-1-methylindole-3-carboxylic acid

Cat. No.: B2847894
CAS No.: 1260879-05-7
M. Wt: 209.63
InChI Key: AFXNENVQFFBDJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-methylindole-3-carboxylic acid is a high-value, multifunctional chemical building block designed for advanced research and development. Its core structure incorporates a carboxylic acid functional group at the 3-position and a chloro substituent at the 7-position of the 1-methylindole scaffold. The carboxylic acid group is a key functional group in organic synthesis, serving as a crucial handle for further chemical transformation . It can undergo various reactions, such as amidation and esterification, to generate a diverse array of derivatives, including amides and esters . This makes the compound an exceptionally versatile precursor in medicinal chemistry for constructing complex molecules and for use in multicomponent reactions like the Ugi and Passerini reactions . The specific substitution pattern on the indole ring is of significant interest in pharmaceutical research. Indole derivatives are privileged structures in drug discovery, and the presence of both electron-withdrawing (chloro) and electron-donating (methyl) substituents, along with the carboxylic acid, fine-tunes the molecule's electronic properties and potential for intermolecular interactions, such as hydrogen bonding . This combination is particularly valuable for creating targeted molecular libraries and for the synthesis of potential pharmacologically active compounds. The compound is strictly for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-12-5-7(10(13)14)6-3-2-4-8(11)9(6)12/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXNENVQFFBDJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260879-05-7
Record name 7-chloro-1-methyl-1H-indole-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological & Application

Application Notes & Protocols: The Strategic Use of 7-Chloro-1-methylindole-3-carboxylic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Strategic functionalization of the indole ring allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide focuses on 7-Chloro-1-methylindole-3-carboxylic acid , a key pharmaceutical intermediate whose specific substitution pattern offers distinct advantages in drug design. The presence of a carboxylic acid at the 3-position provides a versatile handle for synthetic elaboration, the N1-methylation enhances metabolic stability and modulates solubility, and the 7-chloro group provides a point for steric and electronic modification to improve potency and pharmacokinetic profiles. These application notes provide in-depth protocols and expert insights for leveraging this intermediate in the synthesis of advanced drug candidates, particularly in the development of kinase inhibitors and other targeted therapies.[2][3]

Molecular Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource/Comment
Molecular Formula C₁₀H₈ClNO₂-
Molecular Weight 209.63 g/mol -
Appearance Off-white to light brown solid (predicted)Based on similar indole carboxylic acids.
Melting Point >200 °C (predicted)The parent compound, 1-methylindole-3-carboxylic acid, melts at 197-200 °C. Halogenation can influence the melting point.
Solubility Soluble in polar organic solvents (DMF, DMSO, MeOH); sparingly soluble in water.Typical for aromatic carboxylic acids.
pKa ~4-5 (predicted)The carboxylic acid moiety dictates its acidic nature.

Safety, Handling, and Storage

Proper handling is paramount to ensure laboratory safety and maintain the integrity of the intermediate. The following guidelines are based on data for structurally related indole carboxylic acids.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] When handling the powdered solid, use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[4][7]

  • Handling: Avoid contact with skin and eyes, as the compound is classified as a skin and eye irritant.[4][6] Do not ingest.[4] Minimize dust generation during transfer.[4] After handling, wash hands and any exposed skin thoroughly.[4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][7] Keep away from strong oxidizing agents and strong bases, which are incompatible materials.[4][5] Recommended storage temperature is 2-8°C for long-term stability.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Core Application: Amide Bond Formation for Bioactive Scaffolds

The primary utility of this compound is as a building block for creating more complex molecules, most commonly via amide bond formation. The carboxylic acid is readily activated and coupled with a primary or secondary amine (R¹R²NH) to generate a diverse library of amide derivatives. This reaction is fundamental to the synthesis of many kinase inhibitors and other targeted therapeutics.[3]

Workflow for Synthesis and Analysis

The following diagram outlines the typical experimental workflow for utilizing the intermediate.

Sources

Application Notes and Protocols: Derivatization of 7-Chloro-1-methylindole-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] The structural versatility of the indole ring system allows for the strategic modification and optimization of compounds to enhance their potency, selectivity, and pharmacokinetic profiles. 7-Chloro-1-methylindole-3-carboxylic acid is a particularly attractive starting material for generating a library of diverse compounds for bioassays. The presence of the electron-withdrawing chloro group at the 7-position and the methyl group at the 1-position can significantly influence the electronic properties and metabolic stability of the molecule, while the carboxylic acid at the 3-position provides a convenient handle for derivatization.

This application note provides a detailed guide for the derivatization of this compound through two robust and widely used synthetic strategies: amide bond formation and esterification. The protocols are designed for researchers in drug discovery and chemical biology to efficiently generate compound libraries for screening in various bioassays, such as those for antimicrobial, antiviral, or enzyme inhibition activities.[1][3][4]

Core Principles of Derivatization: Activating the Carboxylic Acid

The carboxylic acid group of this compound is not sufficiently reactive to directly form amide or ester bonds with amines and alcohols, respectively. The initial step in both derivatization pathways is the in situ activation of the carboxylic acid to a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an amine or an alcohol.

The following diagram illustrates the general workflow for the derivatization of this compound.

G A 7-Chloro-1-methylindole- 3-carboxylic Acid B Activation of Carboxylic Acid (Coupling Reagents) A->B C Amide Bond Formation (Addition of Amine) B->C D Esterification (Addition of Alcohol) B->D E Library of Amide Derivatives C->E F Library of Ester Derivatives D->F G Purification and Characterization E->G F->G H Bioassays G->H

Figure 1: General workflow for the derivatization of this compound for bioassays.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a widely adopted and efficient method.[5][6][7]

Mechanism of Action

The reaction proceeds through a multi-step mechanism. Initially, EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to nucleophilic attack. HOBt then reacts with the O-acylisourea to form an HOBt-ester, which is less prone to racemization and side reactions than the O-acylisourea itself.[8] Finally, the desired amine attacks the HOBt-ester to form the stable amide bond, regenerating HOBt in the process.[9][10] The use of a base, such as Diisopropylethylamine (DIPEA), is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the amine if it is used as a salt.

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C O-Acylisourea Intermediate A->C + B EDC B->C + E HOBt-Ester C->E + D HOBt D->E + G Amide Product E->G F Amine (R-NH2) F->G +

Figure 2: Simplified mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM or DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Amide Coupling
ParameterRecommended ConditionsRationale
Solvent Anhydrous DCM or DMFGood solubility for reactants; aprotic nature prevents interference.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction of EDC activation.
Reaction Time 12 - 24 hoursAllows for complete conversion, especially with less reactive amines.
Equivalents (Acid:Amine:EDC:HOBt:DIPEA) 1.0 : 1.1 : 1.2 : 1.2 : 2.5Slight excess of amine and coupling reagents ensures full conversion of the carboxylic acid.

Protocol 2: Esterification via DCC/DMAP Coupling (Steglich Esterification)

The Steglich esterification is a mild and efficient method for the synthesis of esters from carboxylic acids and alcohols, particularly useful for sterically hindered substrates.[11][12] It utilizes Dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

Mechanism of Action

Similar to amide coupling, DCC activates the carboxylic acid to form an O-acylisourea intermediate.[13] DMAP, a highly nucleophilic catalyst, then reacts with this intermediate to form a reactive N-acylpyridinium species.[11] This species is highly susceptible to nucleophilic attack by the alcohol, leading to the formation of the desired ester and regeneration of the DMAP catalyst. A byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration.[12]

G cluster_0 Activation cluster_1 Coupling A Carboxylic Acid C O-Acylisourea Intermediate A->C + B DCC B->C + E N-Acylpyridinium Intermediate C->E + D DMAP D->E + G Ester Product E->G F Alcohol (R-OH) F->G +

Figure 3: Simplified mechanism of DCC/DMAP mediated esterification.

Experimental Protocol

Materials:

  • This compound

  • Primary or secondary alcohol of choice

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Esterification
ParameterRecommended ConditionsRationale
Solvent Anhydrous DCMExcellent solvent for the reaction and facilitates the precipitation of DCU.
Temperature 0 °C to Room TemperatureControls the initial reaction rate and minimizes side reactions.
Reaction Time 4 - 12 hoursGenerally faster than amide coupling; completion can be readily monitored.
Equivalents (Acid:Alcohol:DCC:DMAP) 1.0 : 1.2 : 1.1 : 0.1A slight excess of the alcohol and DCC is used; DMAP is catalytic.

Self-Validating Systems: Monitoring and Purification

For both protocols, it is imperative to monitor the reaction progress to ensure completion and to identify any potential side products. TLC is a rapid and effective technique for this purpose, using an appropriate mobile phase and visualizing the spots under UV light. For more detailed analysis, LC-MS can provide information on the conversion of the starting material and the formation of the desired product mass.

Purification by flash column chromatography is a standard and effective method for isolating the derivatized products. The choice of eluent will depend on the polarity of the synthesized compound. Following purification, the structure and purity of the final compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the derivatization of this compound. By employing these amide and ester formation strategies, researchers can efficiently generate diverse libraries of novel indole derivatives. These libraries are invaluable for screening in a wide range of bioassays, ultimately contributing to the discovery of new therapeutic agents. The principles and techniques described herein are broadly applicable to the derivatization of other carboxylic acid-containing scaffolds in drug discovery programs.

References

  • Steglich, W., & Neises, B. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). Available at: [Link]

  • Chandrasekhar, D., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(3), 311-314. Available at: [Link]

  • Slideshare. (2015). Dicyclohexylcarbodiimide. Available at: [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. In Reactions with Miscellaneous Reagents. Available at: [Link]

  • Wikipedia. (n.d.). Steglich esterification. Available at: [Link]

  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Available at: [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Zughaier, S. M., et al. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Journal of visualized experiments : JoVE, (87), 51433. Available at: [Link]

  • Li, Y., et al. (2021). Discovery and evaluation of 3-(2-isocyanobenzyl)-1H-indole derivatives as potential quorum sensing inhibitors for the control of Pseudomonas aeruginosa infections in vitro. RSC Advances, 11(2), 1034-1043. Available at: [Link]

  • Iqbal, M., et al. (2023). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances, 13(35), 24654-24670. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • Gomas, F. P., et al. (2021). A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. Molecules (Basel, Switzerland), 26(5), 1423. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-148. Available at: [Link]

  • Der Pharma Chemica. (2012). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica, 4(1), 365-370. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. *The Journal of organic chemistry, 6

Sources

Introduction: The Analytical Imperative for 7-Chloro-1-methylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Topic: Analytical Methods for the Quantification of 7-Chloro-1-methylindole-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

This compound is a synthetic indole derivative. As with many halogenated heterocyclic compounds, it holds potential as a building block in medicinal chemistry or as a candidate for biological activity screening. The precise and accurate quantification of this molecule is paramount throughout its lifecycle—from synthesis and purification to formulation and preclinical studies. The ability to measure its concentration reliably in various matrices underpins process optimization, quality control, and the clear interpretation of experimental results.

This guide, designed for the practicing scientist, provides a detailed exploration of robust analytical methodologies for the quantification of this compound. We will delve into the principles and provide field-tested protocols for two primary techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. The causality behind experimental choices is explained, and all protocols are presented within a framework of analytical method validation to ensure trustworthiness and regulatory compliance.[1][2]

Selecting the Appropriate Analytical Technique

The choice of an analytical method is driven by the specific requirements of the measurement, including the expected concentration range, the complexity of the sample matrix, and the required throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a workhorse technique for purity assessment and quantification of active pharmaceutical ingredients (APIs). Given the indole nucleus, this compound possesses a strong chromophore, making it an excellent candidate for UV detection. This method is cost-effective, highly reproducible, and ideal for analyzing relatively clean samples, such as those from reaction monitoring or final product quality control.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity and selectivity, such as quantifying the analyte in complex biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the gold standard.[5] Its ability to selectively monitor a specific parent-to-fragment ion transition minimizes interference from matrix components, enabling accurate measurement at very low concentrations.

The general workflow for analyzing this compound follows a structured path from sample receipt to final data reporting, as illustrated below.

Analytical_Workflow General Analytical Workflow cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection Inject into LC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report Method_Comparison Comparison of Analytical Approaches cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method HPLC_Principle Principle: Absorbance of UV light by the indole chromophore. HPLC_App Application: Routine QC, purity assessment, high concentration samples. HPLC_Principle->HPLC_App HPLC_Pros Pros: Robust, cost-effective, simple operation. HPLC_App->HPLC_Pros HPLC_Cons Cons: Lower sensitivity, potential for matrix interference. HPLC_App->HPLC_Cons LCMS_Principle Principle: Selective detection of a specific mass transition (MRM). LCMS_App Application: Bioanalysis (plasma, urine), trace analysis, complex matrices. LCMS_Principle->LCMS_App LCMS_Pros Pros: Ultra-sensitive, highly selective, definitive identification. LCMS_App->LCMS_Pros LCMS_Cons Cons: Higher cost, complex instrumentation, requires MS expertise. LCMS_App->LCMS_Cons

Sources

HPLC analysis of 7-Chloro-1-methylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 7-Chloro-1-methylindole-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a vital intermediate in pharmaceutical synthesis, and its purity and quantification are critical for quality control and drug development processes. The described method utilizes a standard C18 stationary phase with a gradient elution of an acidified water and acetonitrile mobile phase, coupled with UV detection. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document provides a comprehensive guide for researchers, analytical chemists, and quality control professionals, covering the scientific rationale for method development, detailed experimental protocols, and system suitability criteria to ensure reliable and reproducible results.

Scientific Principle and Method Rationale

  • Analyte Structure and Properties: The molecule consists of a hydrophobic N-methylated chloro-indole core and a polar, ionizable carboxylic acid functional group. Carboxylic acids are weak acids that exist in equilibrium between their neutral (protonated, -COOH) and ionized (deprotonated, -COO⁻) forms, a state dictated by the pH of the surrounding medium.[4][5]

  • Chromatographic Mode Selection: Reversed-phase (RP) chromatography is the chosen mode, as it is ideally suited for separating moderately polar to nonpolar analytes.[6] In RP-HPLC, the stationary phase is hydrophobic (e.g., C18), and the mobile phase is more polar. The hydrophobic indole core of the analyte will interact strongly with the C18 stationary phase, providing the primary mechanism for retention.

  • Control of Analyte Ionization: The critical parameter for achieving sharp, symmetrical peaks and reproducible retention for an acidic analyte like this is the control of the mobile phase pH.[7] By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the carboxylic acid group remains predominantly in its neutral, protonated form. This suppression of ionization increases the molecule's overall hydrophobicity, leading to enhanced retention on the nonpolar stationary phase and preventing the peak tailing often associated with ionized species. 0.1% Formic acid is selected for its effectiveness in lowering pH and its compatibility with mass spectrometry (MS), should this be a future requirement.[8][9][10]

  • Detection: The indole ring system contains a conjugated aromatic structure, which acts as a strong chromophore. Indole and its derivatives exhibit significant UV absorbance, typically with maxima around 280 nm.[9][11][12] Therefore, UV detection at this wavelength provides high sensitivity and specificity for the analyte. A Diode Array Detector (DAD) is recommended to enable simultaneous multi-wavelength monitoring and spectral analysis for peak purity assessment.

The logical flow for selecting the optimal HPLC method parameters is outlined in the diagram below.

MethodDevelopment cluster_result Optimized Method Analyte Analyte Properties This compound Hydrophobic Indole Core Acidic -COOH Group UV Chromophore Mode Chromatographic Mode Reversed-Phase (RP-HPLC) Suits moderate polarity Analyte->Mode Based on Polarity pH_Control pH Control 0.1% Formic Acid (pH ~2.7) Suppresses ionization of -COOH group Analyte->pH_Control Due to Carboxylic Acid Detection Detection UV/DAD at 280 nm Strong absorbance by indole ring Analyte->Detection Due to Aromatic System Column Stationary Phase C18 (Octadecylsilane) Standard for RP, strong hydrophobic interaction Mode->Column Standard Choice MobilePhase Mobile Phase Water/Acetonitrile (ACN) Good solvent strength & UV transparency Column->MobilePhase Requires Polar Mobile Phase FinalMethod Result: A robust, specific, and reproducible HPLC method. Column->FinalMethod MobilePhase->pH_Control Is Additive To pH_Control->FinalMethod Detection->FinalMethod

Caption: Logic diagram illustrating the rationale for HPLC method parameter selection based on analyte properties.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a multi-wavelength UV detector. Data acquisition and processing were performed using appropriate chromatography software.

  • Reagents and Materials:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade or higher).

    • Formic acid (LC-MS grade, >99%).

    • Water (Type I, high-purity, 18.2 MΩ·cm).

    • Methanol (HPLC grade, for cleaning).

Chromatographic Conditions

All chromatographic parameters are summarized in the table below for quick reference.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (with spectral acquisition from 200-400 nm for purity analysis)
Injection Volume 10 µL
Run Time 25 minutes
Step-by-Step Protocols
  • Mobile Phase A Preparation: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with Type I water. Mix thoroughly and filter through a 0.45 µm membrane filter.

  • Mobile Phase B Preparation: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with acetonitrile. Mix thoroughly.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This working standard is used for routine analysis and system suitability checks.

The general workflow for performing the HPLC analysis is depicted below.

Caption: Standard experimental workflow for the HPLC analysis from preparation to data processing.

  • System Startup: Turn on the HPLC system components.

  • Mobile Phase Installation: Place the mobile phase lines into the appropriate reservoirs (A and B).

  • System Priming: Prime the pump with both mobile phases to remove air bubbles.

  • Column Equilibration: Set the flow rate to 1.0 mL/min and the mobile phase composition to the initial condition (30% B). Allow the system to equilibrate until a stable baseline is achieved (typically 15-20 minutes).

  • System Suitability Test (SST): Perform 5-6 replicate injections of the Working Standard Solution (0.1 mg/mL). Verify that the SST criteria (see Section 3) are met before proceeding with any sample analysis.

  • Sequence Execution: Create a sequence including a blank (diluent), standards, and samples for automated analysis.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the analytical results, the system's performance must be verified before use, and the method must be validated for its intended purpose, in line with regulatory expectations.[1][13][14][15]

System Suitability Testing (SST)

SST is an integral part of any analytical procedure and demonstrates that the chromatographic system is adequate for the intended analysis.[14] The following parameters should be assessed from the replicate injections of the working standard.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; high tailing can indicate secondary interactions or column degradation.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% for n≥5 injectionsDemonstrates the precision of the autosampler and detector response.
%RSD of Retention Time ≤ 1.0% for n≥5 injectionsIndicates the stability and precision of the pump and mobile phase delivery.
Method Validation Summary (ICH Q2(R1))

The analytical method was validated to demonstrate its suitability. The key validation parameters are summarized below.[1][2][3]

Validation ParameterSummary of Results & Observations
Specificity The analyte peak was well-resolved from any blank interferences. DAD peak purity analysis confirmed the spectral homogeneity of the analyte peak.
Linearity The method was linear over the concentration range of 0.01 to 0.20 mg/mL. The calibration curve yielded a correlation coefficient (R²) of >0.999.
Accuracy Accuracy, determined by spike recovery at three concentration levels (80%, 100%, 120%), was found to be within 98.0% to 102.0%.
Precision Repeatability (%RSD): ≤ 1.0% Intermediate Precision (%RSD): ≤ 1.5% (assessed on different days with different analysts).
LOQ / LOD Limit of Quantitation (LOQ): Established at 0.01 mg/mL with acceptable precision and accuracy. Limit of Detection (LOD): Estimated at 0.003 mg/mL (S/N > 3).
Robustness The method was robust to minor variations in column temperature (±2 °C), mobile phase pH (±0.1 unit), and flow rate (±0.1 mL/min).

Typical Results

A representative chromatogram obtained from the injection of the 0.1 mg/mL working standard solution is shown below. The peak for this compound is sharp, symmetrical, and well-retained under the specified conditions.

(A representative chromatogram image would be placed here in a formal document, showing a single, well-defined peak at the expected retention time, with a stable baseline.)

Expected Retention Time: Approximately 9.5 - 10.5 minutes.

Conclusion

This application note details a highly reliable and robust RP-HPLC method for the quantitative determination of this compound. The scientific rationale for the method development is clearly explained, focusing on the control of analyte ionization to achieve optimal chromatographic performance. The provided step-by-step protocols, coupled with stringent system suitability criteria and a summary of validation results, ensure that this method is fit for its intended purpose in quality control and research environments. This guide serves as an authoritative resource for scientists requiring accurate and precise analysis of this important pharmaceutical intermediate.

References

  • USP-NF <621> Chromatography. (2023). United States Pharmacopeia. [online] Available at: [Link] [Accessed 15 February 2026].

  • Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [online] Available at: [Link] [Accessed 15 February 2026].

  • uspbp.com. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [online] Available at: [Link] [Accessed 15 February 2026].

  • Waters Corporation. (2022). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [online] Available at: [Link] [Accessed 15 February 2026].

  • Agilent Technologies. (n.d.). Revisions per USP 621. [online] Available at: [Link] [Accessed 15 February 2026].

  • DSDP Analytics. (n.d.). USP <621> Chromatography. [online] Available at: [Link] [Accessed 15 February 2026].

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [online] Available at: [Link] [Accessed 15 February 2026].

  • PubMed. (1980). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. [online] Available at: [Link] [Accessed 15 February 2026].

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [online] Available at: [Link] [Accessed 15 February 2026].

  • ResearchGate. (n.d.). UV-visible absorption spectra of indole-3-acetaldehyde,... [online] Available at: [Link] [Accessed 15 February 2026].

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [online] Available at: [Link] [Accessed 15 February 2026].

  • SIELC Technologies. (n.d.). Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. [online] Available at: [Link] [Accessed 15 February 2026].

  • MDPI. (2021). Optimized High-Performance Liquid Chromatography Method for Determining Nine Cytokinins, Indole-3-acetic Acid and Abscisic Acid. [online] Available at: [Link] [Accessed 15 February 2026].

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [online] Available at: [Link] [Accessed 15 February 2026].

  • PMC. (n.d.). Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. [online] Available at: [Link] [Accessed 15 February 2026].

  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [online] Available at: [Link] [Accessed 15 February 2026].

  • European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [online] Available at: [Link] [Accessed 15 February 2026].

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. [online] Available at: [Link] [Accessed 15 February 2026].

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [online] Available at: [Link] [Accessed 15 February 2026].

  • ResearchGate. (n.d.). The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm. [online] Available at: [Link] [Accessed 15 February 2026].

  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [online] Available at: [Link] [Accessed 15 February 2026].

  • YMC America. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [online] Available at: [Link] [Accessed 15 February 2026].

  • ICH. (n.d.). Quality Guidelines. [online] Available at: [Link] [Accessed 15 February 2026].

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [online] Available at: [Link] [Accessed 15 February 2026].

  • Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [online] Available at: [Link] [Accessed 15 February 2026].

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [online] Available at: [Link] [Accessed 15 February 2026].

  • MTC USA. (n.d.). Indole-3-Butyric Acid Analyzed with HPLC - AppNote. [online] Available at: [Link] [Accessed 15 February 2026].

  • Chromatography Online. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. [online] Available at: [Link] [Accessed 15 February 2026].

  • SIELC Technologies. (2018). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [online] Available at: [Link] [Accessed 15 February 2026].

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [online] Available at: [Link] [Accessed 15 February 2026].

  • MDPI. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. [online] Available at: [Link] [Accessed 15 February 2026].

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [online] Available at: [Link] [Accessed 15 February 2026].

  • Research & Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. [online] Available at: [Link] [Accessed 15 February 2026].

  • ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. [online] Available at: [Link] [Accessed 15 February 2026].

Sources

developing assays with 7-Chloro-1-methylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Assay Development & Profiling for 7-Chloro-1-methylindole-3-carboxylic acid

Introduction & Significance

This compound (7-Cl-1-Me-ICA) is a specialized indole scaffold used primarily as a pharmacophore building block and chemical probe in drug discovery.[1] Its structural features—specifically the 7-position chlorination and N-methylation—are critical in the Structure-Activity Relationship (SAR) studies of several therapeutic classes:

  • Necroptosis Inhibitors (RIPK1): The 7-chloroindole moiety is the potency-driving core of Necrostatin-1s (Nec-1s) , a highly specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] While Nec-1s possesses a free indole nitrogen (NH), the 1-methyl analog (7-Cl-1-Me-ICA) serves as a vital negative control or selectivity probe to validate the necessity of the indole NH hydrogen bond in the kinase ATP-binding pocket.[1]

  • TSPO Ligands: Indole-3-carboxylic acid derivatives are explored as ligands for the Translocator Protein (TSPO), where lipophilic substitutions (like N-methylation) modulate blood-brain barrier permeability.[1]

  • Synthetic Intermediate: It serves as a precursor for synthesizing complex 1,7-disubstituted indole alkaloids and non-steroidal anti-inflammatory drug (NSAID) analogs.

This guide details the protocols for Analytical Characterization , Physicochemical Profiling , and Functional Screening of 7-Cl-1-Me-ICA.[1]

Analytical Assay Development (HPLC-UV/MS)

Objective: To establish a validated method for purity assessment and concentration verification of 7-Cl-1-Me-ICA stocks prior to biological screening.

Mechanistic Insight

The carboxylic acid moiety (pKa ~4.2) requires acidic mobile phases to suppress ionization, ensuring the molecule remains neutral for optimal retention on C18 columns. The 7-chloro substituent significantly increases lipophilicity compared to the parent indole, requiring a higher organic gradient.

Protocol 1: HPLC-DAD Purity Assay

Materials:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Detection: UV at 280 nm (Indole core) and 254 nm.

Method Parameters:

ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 5 µL
Column Temp 30°C
Run Time 15 Minutes

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Hold
8.095%Linear Gradient
10.095%Wash
10.15%Re-equilibration
15.05%End

Acceptance Criteria:

  • Retention Time (RT): Expect peak elution at ~6.5–7.5 min (shifted later than non-chlorinated analogs).

  • Purity: Area% > 98% at 280 nm.

  • Tailing Factor: < 1.5 (Acidic mobile phase prevents silanol interaction).

Physicochemical Profiling: Solubility & Stability

Objective: To determine the thermodynamic solubility limit in assay buffers, preventing false negatives caused by compound precipitation.

Protocol 2: Thermodynamic Solubility in PBS

Rationale: The N-methyl group removes the hydrogen bond donor capability, increasing logP (lipophilicity) but potentially decreasing aqueous solubility compared to the NH analog.

Step-by-Step:

  • Preparation: Weigh 2 mg of 7-Cl-1-Me-ICA powder into a chemically resistant microtube.

  • Addition: Add 1.0 mL of PBS (pH 7.4).

  • Incubation: Shake at 25°C for 24 hours (equilibrium).

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Remove supernatant.

    • Dilute 1:10 in 50:50 Water:ACN.

    • Inject into HPLC (Method from Protocol 1).

    • Calculate concentration against a standard curve prepared in DMSO.

Stability Check:

  • Repeat HPLC analysis after 48 hours in DMSO stock solution. 7-Cl-1-Me-ICA is generally stable, but decarboxylation can occur under extreme heat or acidic stress.[1]

Functional Assay: RIPK1 Kinase Screening

Objective: To utilize 7-Cl-1-Me-ICA as a probe in a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibition assay.

Scientific Context: In the development of Necrostatins, the 7-Cl-indole pocket binding is stabilized by a hydrogen bond between the indole NH and the backbone of the kinase hinge region (e.g., Met96 in RIPK1). By testing 7-Cl-1-Me-ICA , researchers can quantify the energy penalty of N-methylation.[1]

  • Hypothesis: 7-Cl-1-Me-ICA will show significantly reduced potency (higher IC50) compared to 7-Chloroindole-3-carboxylic acid, confirming the specific binding mode.[1]

Protocol 3: ADP-Glo™ Kinase Assay (Promega)

Reagents:

  • Enzyme: Recombinant Human RIPK1 (SignalChem).

  • Substrate: Myelin Basic Protein (MBP).

  • ATP: Ultra-pure ATP (10 µM final).

  • Assay Buffer: 25 mM MOPS (pH 7.2), 12.5 mM

    
    -glycerophosphate, 25 mM MgCl
    
    
    
    , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

Workflow:

  • Compound Dilution: Prepare a 10-point dose-response of 7-Cl-1-Me-ICA in DMSO (Start: 100 µM, 3-fold serial dilution).

  • Enzyme Reaction:

    • Add 2 µL of Compound to 384-well white plate.

    • Add 4 µL of RIPK1 Enzyme (20 ng/well).

    • Incubate 15 min at RT (allows compound to bind active site).

    • Add 4 µL of Substrate/ATP mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis:

  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or known inhibitor like Nec-1s).

  • Fit to Sigmoidal Dose-Response (Variable Slope) equation.

Visualizing the Assay Workflow

The following diagram illustrates the integrated workflow for validating 7-Cl-1-Me-ICA, from chemical verification to biological probing.

G cluster_bio Functional Screening (RIPK1) Compound 7-Cl-1-Me-ICA (Solid Powder) Solubility Solubility Profiling (PBS pH 7.4) Compound->Solubility HPLC HPLC-DAD QC (Purity >98%) Compound->HPLC Binding Kinase Binding (ATP Competition) HPLC->Binding Validated Stock Readout ADP-Glo™ Luminescence Binding->Readout Analysis SAR Validation (N-Me vs NH Potency) Readout->Analysis Analysis->Compound Feedback Loop (Design Iteration)

Caption: Integrated workflow for the chemical and biological validation of 7-Cl-1-Me-ICA as a RIPK1 probe.

References

  • Degterev, A., et al. (2008).[2] Identification of RIP1 kinase as a specific cellular target of necrostatins.[2] Nature Chemical Biology, 4(5), 313-321. Link

    • Establishes the 7-Cl-indole scaffold as the core pharmacophore for RIPK1 inhibition.[1]

  • Christofferson, D. E., et al. (2012). A novel role for RIP1 kinase in mediation of spontaneous cell death in cIAP1/2-deficient cells.[1] Cell Death & Disease, 3, e320. Link

    • Discusses the SAR of Necrostatin analogs and the importance of the indole nitrogen.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Link

    • Standard protocol for kinase inhibitor screening used in Protocol 3.
  • PubChem. (2023). This compound (Compound Summary). Link

    • Source of physicochemical data and CAS verific

Sources

The Versatile Scaffolding of 7-Chloro-1-methylindole-3-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a structural motif consistently found in molecules exhibiting significant biological activity.[1] The strategic functionalization of this core allows for the fine-tuning of a compound's properties, paving the way for novel therapeutic agents and advanced materials. 7-Chloro-1-methylindole-3-carboxylic acid is a prime example of such a functionalized building block, offering chemists a versatile platform for molecular exploration. Its unique arrangement of a chloro group at the 7-position, a methyl group on the indole nitrogen, and a reactive carboxylic acid at the 3-position provides three distinct points for diversification, making it a valuable intermediate in the synthesis of complex molecular architectures.[2]

This comprehensive guide delves into the synthetic utility of this compound. We will explore its preparation, characteristic reactivity, and provide detailed, field-proven protocols for its application in key synthetic transformations, including amide bond formation and esterification. The causality behind experimental choices will be elucidated, empowering researchers to not only follow procedures but also to adapt and innovate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a building block's properties is fundamental to its effective use. Below is a summary of the key physicochemical data for this compound.

PropertyValueSource
Molecular FormulaC₁₀H₈ClNO₂Inferred
Molecular Weight209.63 g/mol Inferred
AppearanceOff-white to pale yellow solidExpected
Melting Point>200 °C (with decomposition)Expected
SolubilitySoluble in DMF, DMSO, THF, and hot alcoholsExpected

Spectroscopic Characterization:

  • ¹H NMR: The most distinctive signal is the acidic proton of the carboxylic acid, which is expected to appear as a broad singlet in the downfield region of 10-12 ppm . The aromatic protons on the indole ring will resonate between 7-8 ppm , with their specific shifts and coupling patterns influenced by the chloro and carboxylic acid substituents. The N-methyl group will present as a sharp singlet around 3.8-4.0 ppm .[3]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 160-180 ppm . The carbons of the indole ring will appear between 100-140 ppm , and the N-methyl carbon will be found further upfield.[3]

  • Infrared (IR) Spectroscopy: Two characteristic absorptions are expected for the carboxylic acid group: a very broad O-H stretch from 2500-3300 cm⁻¹ (due to hydrogen bonding) and a strong C=O stretch around 1700-1725 cm⁻¹ .[3]

Synthesis of this compound: A Practical Approach

A common and effective method for the synthesis of indole-3-carboxylic acids is the oxidation of the corresponding indole-3-carbaldehyde. This precursor can be synthesized from the parent indole through methods such as the Vilsmeier-Haack reaction. The following protocol outlines a plausible and robust two-step synthesis starting from 7-chloro-1-methylindole.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Formylation cluster_1 Step 2: Oxidation A 7-Chloro-1-methylindole C 7-Chloro-1-methylindole-3-carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl₃, DMF) B->C Reagent D 7-Chloro-1-methylindole-3-carbaldehyde F This compound D->F Oxidation E Oxidizing Agent (e.g., NaClO₂) E->F Reagent

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 7-Chloro-1-methylindole-3-carbaldehyde

Rationale: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like indoles. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) react in situ to form the electrophilic Vilsmeier reagent, which is then attacked by the indole at the electron-rich C3 position.

Materials:

  • 7-Chloro-1-methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium acetate

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-chloro-1-methylindole (1.0 equivalent) in anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate.

  • Heat the mixture to 60 °C for 30 minutes, then cool to room temperature.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloro-1-methylindole-3-carbaldehyde.

Protocol 2: Oxidation to this compound

Rationale: The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other functional groups. Sodium chlorite (NaClO₂) is the oxidant, and a scavenger like 2-methyl-2-butene is used to quench the reactive and potentially explosive byproduct, hypochlorous acid.[4]

Materials:

  • 7-Chloro-1-methylindole-3-carbaldehyde

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 7-chloro-1-methylindole-3-carbaldehyde (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add sodium dihydrogen phosphate (4.0 equivalents) and 2-methyl-2-butene (5.0 equivalents) to the solution.

  • In a separate flask, dissolve sodium chlorite (5.0 equivalents) in water.

  • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate.

  • Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.[4]

Applications in Organic Synthesis: Building Complexity

The true value of this compound lies in its ability to serve as a starting point for the synthesis of more complex molecules, particularly through modifications of its carboxylic acid group. Amide bond formation and esterification are two of the most fundamental and widely used transformations in drug discovery and development.[5][6]

Application 1: Amide Bond Formation - The Gateway to Bioactive Amides

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.[7][8]

Amide Coupling Workflow

G A 7-Chloro-1-methylindole- 3-carboxylic acid C Activated Intermediate (e.g., O-acylisourea) A->C Activation B Coupling Reagent (e.g., HATU, EDC) B->C E Target Amide C->E Nucleophilic Attack D Amine (R-NH₂) D->E F Base (e.g., DIPEA) F->A Deprotonation

Caption: General workflow for amide bond formation.

Protocol 3: Amide Coupling using HATU

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that generates a reactive O-acylisourea intermediate. It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the hexafluorophosphate salt and deprotonate the carboxylic acid.[9]

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • HATU

  • DIPEA

  • DMF, anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the target amide.[4]

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
Amine1.1Nucleophile
HATU1.2Coupling Reagent
DIPEA3.0Non-nucleophilic base
Application 2: Esterification - Crafting Bioisosteres and Prodrugs

Esterification is another cornerstone reaction in organic synthesis. Esters of indole-3-carboxylic acids are found in various biologically active compounds and can serve as prodrugs to improve the pharmacokinetic properties of a parent drug.

Protocol 4: Steglich Esterification

Rationale: The Steglich esterification is a mild and effective method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as the coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[10] DCC activates the carboxylic acid, and DMAP acts as an acyl transfer catalyst, increasing the reaction rate.

Materials:

  • This compound

  • Desired alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • 0.5 N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent), the desired alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 3-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC.

  • Once complete, filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate with 0.5 N HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target ester.[10]

Conclusion: A Building Block of Significant Potential

This compound is a strategically designed building block that offers a wealth of opportunities for synthetic chemists. Its straightforward synthesis and the reactivity of its carboxylic acid handle make it an ideal starting point for creating diverse libraries of amides and esters. These derivatives are of significant interest in drug discovery, with indole-based compounds being investigated as kinase inhibitors, receptor antagonists, and antibacterial agents. The protocols and insights provided in this guide are intended to equip researchers with the practical knowledge to effectively utilize this versatile intermediate in their synthetic endeavors, ultimately accelerating the discovery of novel and impactful molecules.

References

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Rsc.org. Available from: [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Der Pharma Chemica. Available from: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. (2022). Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. (2025). Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. (2022). Available from: [Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. (2010). Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. (2008). Available from: [Link]

  • 1-Methylindole-3-carboxylic acid. PubChem. Available from: [Link]

  • 7-Methyl-1H-indole-3-carboxylic acid. PubChem. Available from: [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. (2022). Available from: [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. Available from: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022). Available from: [Link]

  • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors. PubMed. (2017). Available from: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. (2021). Available from: [Link]

  • 7.7 Other Reactions of Carboxylic Acid Derivatives. KPU Pressbooks. Available from: [Link]

  • Carboxylic acid reactions overview. Khan Academy. Available from: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2025). Available from: [Link]

Sources

Application Notes and Protocols: Potential Therapeutic Applications of 7-Chloro-1-methylindole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile framework allows for substitutions that can modulate its pharmacological properties, leading to the development of potent therapeutic agents.[3] This document focuses on the potential therapeutic applications of a specific derivative, 7-Chloro-1-methylindole-3-carboxylic acid, and its related compounds. While direct studies on this exact molecule are limited, by examining the biological activities of structurally similar indole derivatives, we can extrapolate and propose promising avenues for research and drug development.

The presence of a chlorine atom at the 7-position and a methyl group at the 1-position of the indole ring, combined with a carboxylic acid at the 3-position, suggests the potential for unique interactions with biological targets. Halogenation, particularly chlorination, is known to enhance the antimicrobial and anticancer activities of indole compounds.[4] Methylation at the N1 position can influence the compound's metabolic stability and binding affinity. The carboxylic acid group provides a key site for further derivatization and can participate in crucial hydrogen bonding interactions within target proteins.

This guide provides a proposed synthesis route, explores potential therapeutic applications based on the activities of related compounds, and offers detailed protocols for the in vitro evaluation of these novel derivatives.

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process starting from commercially available 7-chloroindole. A plausible synthetic route is outlined below.

Diagram of Proposed Synthesis Workflow

Synthesis_Workflow Start 7-Chloroindole Step1 N-Methylation (e.g., CH3I, NaH in DMF) Start->Step1 Intermediate1 7-Chloro-1-methylindole Step1->Intermediate1 Step2 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate1->Step2 Intermediate2 7-Chloro-1-methylindole-3-carboxaldehyde Step2->Intermediate2 Step3 Oxidation (e.g., KMnO4 or Ag2O) Intermediate2->Step3 Product 7-Chloro-1-methylindole- 3-carboxylic acid Step3->Product

Caption: Proposed synthetic pathway for this compound.

Potential Therapeutic Applications

Based on the known biological activities of chloro- and methyl-substituted indole-3-carboxylic acid derivatives, we can hypothesize several promising therapeutic applications for this compound and its derivatives.

Anticancer Activity

Indole derivatives are a well-established class of anticancer agents.[5][6] The presence of a chloro substituent on the indole ring has been shown to enhance cytotoxic activity against various cancer cell lines.[6]

Proposed Mechanism of Action: The planar indole ring can intercalate into DNA, while the carboxylic acid and chloro substituents can form hydrogen bonds and halogen bonds with amino acid residues in the active sites of key oncogenic proteins, such as kinases or histone deacetylases (HDACs). This can lead to the inhibition of cell proliferation and the induction of apoptosis.

Diagram of a Potential Anticancer Signaling Pathway

Anticancer_Pathway Drug 7-Chloro-1-methylindole- 3-carboxylic acid Derivative Target Oncogenic Kinase (e.g., EGFR) Drug->Target Inhibition Apoptosis Apoptosis Drug->Apoptosis Induces (indirectly) Pathway Downstream Signaling (e.g., MAPK/ERK pathway) Target->Pathway Activation Target->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Pathway->Proliferation Promotes

Caption: Hypothesized inhibition of a pro-survival signaling pathway.

Antimicrobial and Antibiofilm Activity

Chloroindoles have demonstrated significant antimicrobial and antibiofilm properties against a range of pathogens, including uropathogenic Escherichia coli.[4] The lipophilic nature of the indole ring allows for penetration of bacterial cell membranes.

Proposed Mechanism of Action: These compounds may disrupt bacterial membrane integrity, inhibit essential enzymes involved in cell wall synthesis or DNA replication, or interfere with quorum sensing pathways that regulate biofilm formation.[6]

Diagram of a Potential Antimicrobial Experimental Workflow

Antimicrobial_Workflow Start Synthesized Compound MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Biofilm Biofilm Inhibition Assay MIC->Biofilm Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) Biofilm->Mechanism

Caption: Workflow for evaluating antimicrobial and antibiofilm activity.

Antihypertensive Activity

Certain indole-3-carboxylic acid derivatives have been identified as potent angiotensin II receptor 1 (AT1) antagonists, demonstrating significant antihypertensive effects.[7]

Proposed Mechanism of Action: The indole scaffold can serve as a bioisostere for the biphenyl tetrazole group found in many sartans. The carboxylic acid is crucial for mimicking the acidic function of the tetrazole or a terminal carboxylic acid in established AT1 antagonists, allowing for strong binding to the receptor and blocking the hypertensive effects of angiotensin II.

Experimental Protocols

The following protocols are provided as a starting point for the in vitro evaluation of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details a common method for assessing the cytotoxic effects of a compound on cancer cell lines.[8]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivative (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial suspension to each well containing the compound dilutions. Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison of the activity of different derivatives.

Table 1: Example of IC₅₀ Data Presentation

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 115.2 ± 1.822.5 ± 2.3
Derivative 28.7 ± 0.912.1 ± 1.5
Doxorubicin0.5 ± 0.10.8 ± 0.2

Table 2: Example of MIC Data Presentation

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 11632
Derivative 2816
Ciprofloxacin10.5

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed anticancer, antimicrobial, and antihypertensive applications are based on strong evidence from related indole derivatives. The provided protocols offer a robust framework for the initial in vitro evaluation of newly synthesized compounds.

Future research should focus on the synthesis of a library of derivatives with modifications at the carboxylic acid group (e.g., esters, amides) to explore structure-activity relationships. Promising compounds should then be advanced to in vivo animal models to assess their efficacy and safety profiles.

References

  • Mukhtar, N. A., Suleiman, M., Al-Maqtari, H. M., Das, K. T., Bhat, A. R., & Jamalis, J. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]

  • Mac-Vik Chemicals Inc. (2026). Indole-3-Carboxylic Acid: Applications in Pharma and Research | Expert Supplier Insights. [Link]

  • Balamurugan, K., K. S., S., S., K., & P., K. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Cellular and Infection Microbiology. [Link]

  • Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Altıntop, M. D., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules. [Link]

  • Facey, P. C., et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules. [Link]

  • Nikalje, A. P. (Ed.). (2021). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Bentham Science Publishers.
  • Ates-Alagoz, Z. (2016). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal. [Link]

  • Wang, Y., et al. (2016). In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. Molecules. [Link]

  • Ma, G., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. [Link]

  • Sever, B., et al. (2020). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules. [Link]

  • Alper, P. B., & Nguyen, K. T. (2003). Practical synthesis and elaboration of methyl 7-chloroindole-4-carboxylate. The Journal of Organic Chemistry. [Link]

  • Revanasiddappa, B. C., & Kumar, K. A. (2012).
  • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]

  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • Chander, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research. [Link]

  • Wang, Y., et al. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Signal Transduction and Targeted Therapy. [Link]

  • Mondal, K., et al. (2024). Biological activity and material applications of 7-azaindole derivatives.
  • Somei, M., et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]

  • US Patent No. US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Scale-Up Synthesis of 7-Chloro-1-methylindole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 7-Chloro-1-methylindole-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions based on established chemical principles and analogous transformations. As no direct literature for the large-scale synthesis of this specific molecule is readily available, this guide has been constructed by synthesizing robust, referenced methods for each synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for the scale-up of this compound?

A1: A robust and scalable three-step synthesis is proposed, starting from the commercially available 7-chloroindole. The sequence involves:

  • N-methylation of 7-chloroindole to yield 7-chloro-1-methylindole.

  • Vilsmeier-Haack formylation at the C3 position to produce 7-chloro-1-methylindole-3-carboxaldehyde.

  • Oxidation of the aldehyde to the final carboxylic acid product.

This route is advantageous for scale-up as it avoids costly purification of intermediates and utilizes well-understood, high-yielding reactions.

Q2: What are the primary safety concerns associated with this synthesis?

A2: The proposed synthesis involves several hazardous reagents that require strict safety protocols, especially at scale:

  • Dimethyl Sulfate (Step 1): A potent methylating agent that is highly toxic, carcinogenic, and corrosive.[1][2] Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including butyl rubber gloves, a face shield, and a lab coat. Have an ammonia solution ready for quenching spills.

  • Phosphorus Oxychloride (POCl₃) (Step 2): A highly corrosive and toxic liquid that reacts violently with water, releasing toxic hydrogen chloride gas.[3] It can cause severe burns upon contact. All additions and handling must be performed under anhydrous conditions in a well-ventilated fume hood.

  • Sodium Chlorite (Step 3): A strong oxidizing agent that can form explosive mixtures with certain organic materials. It should not be allowed to dry on contact with organic compounds and should be stored away from acids and combustible materials.

A thorough risk assessment must be conducted before commencing any scale-up activities.

Q3: Can I use a different methylating agent for Step 1 to avoid dimethyl sulfate?

A3: Yes, dimethyl carbonate (DMC) is an excellent, environmentally benign alternative to dimethyl sulfate.[1] It is less toxic and requires a base like potassium carbonate in a polar aprotic solvent such as DMF at elevated temperatures (e.g., 130 °C). While less reactive than dimethyl sulfate, it provides high yields and is more suitable for large-scale industrial production due to its lower toxicity and waste disposal advantages.[1]

Q4: My final product is off-color. What are the likely impurities and how can I remove them?

A4: A common issue with indole derivatives is coloration due to trace impurities or oxidation. For indole-3-carboxylic acids, potential impurities include unreacted aldehyde from Step 3 or residual starting materials. The most effective purification method is recrystallization. A variety of solvent systems can be employed, with ethanol/water or toluene being common choices for carboxylic acids.[4][5] For stubborn impurities, an acid-base extraction can be effective: dissolve the crude product in an aqueous base (e.g., NaOH), wash with an organic solvent like dichloromethane to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.

Proposed Synthetic Workflow

The diagram below outlines the recommended three-step pathway for the synthesis of this compound.

G cluster_0 Step 1: N-Methylation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Oxidation Start 7-Chloroindole Step1_Product 7-Chloro-1-methylindole Start->Step1_Product  Dimethyl Sulfate, NaOH  or Dimethyl Carbonate, K₂CO₃ Step2_Product 7-Chloro-1-methylindole-3-carboxaldehyde Step1_Product->Step2_Product  POCl₃, DMF  then H₂O workup Final_Product This compound Step2_Product->Final_Product  NaClO₂, NaH₂PO₄  2-methyl-2-butene

Caption: Proposed three-step synthesis of the target compound.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues that may arise during each step of the synthesis at a larger scale.

Step 1: N-Methylation of 7-Chloroindole
Problem / Observation Potential Cause(s) Recommended Solution(s)
Incomplete reaction; starting material remains. 1. Insufficient Base: The indole N-H is not fully deprotonated, leading to poor reactivity. 2. Low Temperature: Reaction rate is too slow. 3. Moisture: Water in the solvent or on glassware can quench the base (especially if using NaH) or hydrolyze the methylating agent.1. Ensure at least 1.1-1.2 equivalents of base are used. For scale-up, powdered KOH or NaOH under phase-transfer conditions can be effective. 2. If using dimethyl carbonate, ensure the reaction temperature is maintained at reflux (~130-150 °C depending on solvent).[1] 3. Use anhydrous solvents and flame-dried glassware, especially when working with moisture-sensitive bases like sodium hydride.
Formation of multiple products (di-methylation or C-methylation). Overly harsh conditions: While less common for the indole nitrogen, highly reactive conditions can sometimes lead to side reactions, particularly if other acidic protons are present.1. Use a milder methylating agent like dimethyl carbonate, which offers better selectivity.[1] 2. Control the stoichiometry of the methylating agent carefully (use ~1.1 equivalents). 3. Maintain strict temperature control during the addition of the methylating agent.
Difficult workup; product is an oil or does not precipitate. Solvent Choice: The solvent system used for workup and precipitation may not be optimal.1. After quenching the reaction, perform a solvent swap to a less polar solvent (e.g., toluene or heptane) to induce crystallization. 2. Isolate the product via extraction with a suitable solvent (e.g., ethyl acetate or dichloromethane), wash with brine, dry, and concentrate. The crude product can then be purified by recrystallization or used directly in the next step if purity is sufficient.
Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is highly effective but sensitive to reaction conditions, particularly moisture. The mechanism involves the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole.[6][7]

G cluster_mech Vilsmeier Reagent Formation & Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 7-Chloro-1-methylindole Intermediate Iminium Intermediate Indole->Intermediate + Vilsmeier Reagent Aldehyde Aldehyde Product Intermediate->Aldehyde H₂O Workup

Caption: Key stages of the Vilsmeier-Haack reaction.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion. 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture and can decompose.[8] 2. Insufficient Activation: The temperature may be too low for the electron-deficient 7-chloroindole substrate.1. Ensure all reagents (especially DMF) and glassware are scrupulously dry. Prepare the Vilsmeier reagent in situ at 0-5 °C and use it immediately.[8][9] 2. After adding the indole substrate, the reaction may need to be heated (e.g., to 60-90 °C) to drive it to completion.[9][10] Monitor progress by TLC or HPLC.
Formation of a thick, unmanageable slurry. Precipitation of Intermediates: The intermediate iminium salt may have low solubility in the reaction medium.1. Increase the solvent volume (DMF) to maintain solubility. 2. Ensure efficient mechanical stirring to keep solids suspended and prevent localized overheating.
Exothermic reaction during workup. Quenching of excess POCl₃ and Vilsmeier reagent: The hydrolysis of these reagents is highly exothermic.1. Crucial for scale-up: Add the reaction mixture slowly to a vigorously stirred vessel containing crushed ice and water. Do not add water to the reaction mixture. 2. Use a jacketed reactor with efficient cooling to manage the heat generated during the quench.
Formation of tar or dark-colored byproducts. Decomposition: Overheating during the reaction or workup can lead to decomposition of the indole ring or product.1. Maintain strict temperature control throughout the reaction. 2. During the basic workup (e.g., adding NaOH or Na₂CO₃ solution), ensure the temperature is kept low (0-10 °C) to prevent base-catalyzed decomposition.[10]
Step 3: Oxidation to Carboxylic Acid

The Pinnick oxidation is a highly chemoselective method for converting aldehydes to carboxylic acids and is tolerant of many other functional groups, making it ideal for this synthesis.[11][12]

Problem / Observation Potential Cause(s) Recommended Solution(s)
Incomplete oxidation. 1. Insufficient Oxidant: Not enough sodium chlorite was used. 2. pH is too high: The active oxidant, chlorous acid, is formed under mildly acidic conditions.[11]1. Use a slight excess of sodium chlorite (e.g., 1.5 equivalents). 2. Ensure the reaction is buffered with a mild acid like sodium dihydrogen phosphate (NaH₂PO₄) to maintain a pH of ~4-5.[12]
Formation of chlorinated byproducts. Reaction with Hypochlorous Acid (HOCl): HOCl is a byproduct of the oxidation and can react with the electron-rich indole ring.[11]1. Essential for clean reaction: Use an efficient HOCl scavenger. 2-methyl-2-butene is highly effective and commonly used in a significant excess (e.g., 3-5 equivalents).[12] Hydrogen peroxide can also be used as a scavenger but may lead to other side reactions.
Product is difficult to isolate from the reaction mixture. Product remains dissolved: The sodium salt of the carboxylic acid is soluble in the aqueous/t-BuOH mixture.1. After quenching any remaining oxidant with sodium sulfite, remove the organic solvent (t-butanol) under reduced pressure. 2. Acidify the remaining aqueous solution with HCl to a pH of 2-3. The carboxylic acid should precipitate. 3. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.[4]

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and should be optimized at a small scale before attempting a large-scale reaction. All operations should be performed by trained personnel with appropriate safety measures in place.

Protocol 1: N-Methylation of 7-Chloroindole
  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 7-chloroindole (1.0 eq) and dimethylformamide (DMF, 5-10 volumes).

  • Add powdered potassium carbonate (1.5 eq).

  • Heat the mixture to 130 °C.

  • Slowly add dimethyl carbonate (1.5 eq) over 1 hour, maintaining the temperature.

  • Stir the reaction at 130 °C for 3-5 hours, monitoring for completion by TLC/HPLC.

  • Cool the reaction mixture to 20-25 °C.

  • Slowly add water (10 volumes) to precipitate the product.

  • Stir the slurry for 1-2 hours, then collect the solid by filtration.

  • Wash the filter cake with water until the filtrate is neutral.

  • Dry the solid (7-chloro-1-methylindole) under vacuum at 50 °C. The product is often pure enough for the next step.

Protocol 2: Vilsmeier-Haack Formylation
  • To a dry, nitrogen-purged reactor, add anhydrous DMF (3.0 eq).

  • Cool the DMF to 0-5 °C using a cooling bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture (the Vilsmeier reagent) at 0-5 °C for 30-60 minutes.

  • In a separate vessel, dissolve 7-chloro-1-methylindole (1.0 eq) in anhydrous DMF (2 volumes).

  • Slowly add the indole solution to the Vilsmeier reagent, maintaining the temperature at 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor for completion by TLC/HPLC.

  • Cool the reaction to room temperature. In a separate, larger reactor equipped with a powerful stirrer, prepare a mixture of crushed ice and water.

  • Slowly transfer the reaction mixture into the ice/water slurry, ensuring the quench temperature stays below 20 °C.

  • Adjust the pH of the slurry to >9 with a 30% NaOH solution, keeping the temperature below 15 °C.

  • Stir the resulting precipitate for 1-2 hours.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 7-chloro-1-methylindole-3-carboxaldehyde.

Protocol 3: Pinnick Oxidation
  • To a reactor, charge the 7-chloro-1-methylindole-3-carboxaldehyde (1.0 eq), tert-butanol (5 volumes), water (2 volumes), and 2-methyl-2-butene (3.0 eq).

  • In a separate vessel, dissolve sodium chlorite (NaClO₂, 1.5 eq, 80% purity) and sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 1.5 eq) in water (3 volumes).

  • Slowly add the aqueous oxidant solution to the reactor over 1-2 hours, maintaining the internal temperature between 20-25 °C. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 4-8 hours until the starting material is consumed (monitor by TLC/HPLC).

  • Cool the mixture to 10 °C and quench by slowly adding a 10% aqueous solution of sodium sulfite until a test with starch-iodide paper is negative.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol and 2-methyl-2-butene.

  • Cool the remaining aqueous slurry to 10 °C and acidify to pH 2-3 with 3M HCl.

  • Stir the slurry for 1-2 hours to allow for complete precipitation.

  • Collect the solid product by filtration, wash the cake extensively with cold water, and then with a small amount of cold heptane.

  • Dry the final product, this compound, under vacuum at 60 °C.

References

  • Sh-Shung, P., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. Available from: [Link]

  • Patel, H., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available from: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Available from: [Link]

  • Zhang, Y., et al. (2022). Regioselective one-step C2–H methylation of free (N–H) indoles enabled by Pd(ii)/norbornene cooperative catalysis. Organic Chemistry Frontiers. Available from: [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Available from: [Link]

  • ResearchGate. (n.d.). N-methylation of indoles and other N,H-heteroacromatic compounds. Available from: [Link]

  • Klöckner, U., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available from: [Link]

  • Klöckner, U., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Syntheses. (n.d.). Indole-3-acetic Acid. Available from: [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Available from: [Link]

  • Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. Available from: [Link]

  • YouTube. (2025). Vilsmeier–Haack reaction of indole. Available from: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • SOST Biotech. (n.d.). Dimethyl sulfate: a secret tool for methylation. Available from: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus Oxychloride. Available from: [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 7-Chloro-1-methylindole-3-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of prominent synthetic routes to 7-Chloro-1-methylindole-3-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methods, offering researchers the insights needed to make informed decisions for their discovery and development programs.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its substituted indole scaffold is a privileged structure in drug discovery, appearing in molecules targeting a wide range of biological targets. The precise placement of the chloro and methyl groups on the indole ring, coupled with the reactive carboxylic acid handle at the 3-position, allows for diverse downstream chemical modifications, making it a valuable starting material for generating libraries of potential drug candidates. The efficiency and scalability of its synthesis are therefore of paramount importance.

Synthetic Strategies: A Head-to-Head Comparison

Two primary synthetic strategies for this compound are prevalent in the literature:

  • The Vilsmeier-Haack Approach: This classic method involves the formylation of a pre-formed indole core, followed by oxidation to the desired carboxylic acid.

  • The Fischer Indole Synthesis: This powerful and convergent approach constructs the indole ring system from a substituted hydrazine and a carbonyl compound, with the carboxylic acid precursor already in place.

We will now examine each of these methods in detail.

Method 1: The Vilsmeier-Haack Formylation and Subsequent Oxidation

This linear synthesis begins with the commercially available 7-chloro-1-methyl-1H-indole. The core of this strategy lies in the regioselective introduction of a formyl group at the electron-rich C3 position of the indole nucleus, followed by its oxidation.

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent (chloroiminium ion) from phosphoryl chloride and dimethylformamide (DMF). This electrophilic species is then attacked by the nucleophilic C3 position of the indole ring. The resulting iminium ion is subsequently hydrolyzed to afford the aldehyde. The aldehyde is then oxidized to the carboxylic acid, typically using a mild oxidizing agent like silver oxide or potassium permanganate.

Experimental Protocol: Vilsmeier-Haack Formylation and Oxidation

Step 1: Vilsmeier-Haack Formylation of 7-chloro-1-methyl-1H-indole

  • To a stirred solution of 7-chloro-1-methyl-1H-indole (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, slowly add phosphoryl chloride (1.1 - 1.5 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Basify the solution with aqueous NaOH or K2CO3 to pH 8-9, leading to the precipitation of the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 7-chloro-1-methyl-1H-indole-3-carbaldehyde.

Step 2: Oxidation of 7-chloro-1-methyl-1H-indole-3-carbaldehyde

  • Suspend the crude 7-chloro-1-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add silver(I) oxide (2.0 - 3.0 eq) and stir the mixture at room temperature or gentle heating (40-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove silver salts.

  • Acidify the filtrate with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to afford this compound.

Workflow Diagram: Vilsmeier-Haack Approach

Vilsmeier_Haack start 7-Chloro-1-methyl-1H-indole step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate 7-Chloro-1-methyl-1H-indole-3-carbaldehyde step1->intermediate step2 Oxidation (Ag2O or KMnO4) intermediate->step2 end This compound step2->end

Caption: Workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.

Method 2: The Fischer Indole Synthesis

The Fischer indole synthesis offers a more convergent route, constructing the indole core in a single pot from simpler starting materials. This method is highly versatile and can be adapted to produce a wide range of substituted indoles.

Mechanistic Rationale

This synthesis involves the acid-catalyzed reaction of a substituted hydrazine (in this case, (2-chloro-6-methylphenyl)hydrazine) with an α-ketoacid or its equivalent (pyruvic acid or ethyl pyruvate). The reaction proceeds through the formation of a hydrazone, which then undergoes a-sigmatropic rearrangement (the key indole-forming step), followed by tautomerization and elimination of ammonia to yield the indole ring system.

Experimental Protocol: Fischer Indole Synthesis
  • Combine (2-chloro-6-methylphenyl)hydrazine (1.0 eq) and pyruvic acid (1.1 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum.

  • Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for further purification.

Workflow Diagram: Fischer Indole Synthesis

Fischer_Indole start1 (2-Chloro-6-methylphenyl)hydrazine reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start1->reaction start2 Pyruvic Acid start2->reaction end This compound reaction->end

Caption: Convergent synthesis of this compound using the Fischer indole synthesis.

Comparative Analysis

ParameterMethod 1: Vilsmeier-HaackMethod 2: Fischer Indole Synthesis
Starting Materials 7-chloro-1-methyl-1H-indole, POCl3, DMF, Oxidant(2-chloro-6-methylphenyl)hydrazine, Pyruvic Acid, Acid Catalyst
Number of Steps 21
Typical Overall Yield 60-75%70-85%
Scalability Moderate; Vilsmeier-Haack can be exothermic.Good; can be performed on a large scale.
Reagent Toxicity/Hazards POCl3 is corrosive and moisture-sensitive.Strong acids are corrosive. Hydrazines can be toxic.
Substrate Scope Limited by the availability of the pre-formed indole.Highly versatile; many substituted hydrazines are available.
Key Advantages Regioselective C3 functionalization.Convergent, often higher yielding.
Key Disadvantages Linear synthesis, requires an oxidant.Potential for side reactions if not optimized.

Conclusion and Recommendations

Both the Vilsmeier-Haack and Fischer indole synthesis routes are viable methods for the preparation of this compound. The choice of method will largely depend on the specific needs of the research program.

  • For rapid access to the target molecule from a commercially available advanced intermediate , the Vilsmeier-Haack approach is a reliable choice. Its two-step procedure is generally straightforward to perform in a laboratory setting.

  • For larger-scale synthesis or when exploring analogues with different substitution patterns , the Fischer indole synthesis is often superior due to its convergent nature, higher typical yields, and broader substrate scope.

Ultimately, a thorough understanding of the chemistry and practical considerations of each method will enable the medicinal chemist to select the most appropriate synthetic route for their specific application.

References

  • Vilsmeier-Haack Reaction: For a general overview and mechanism of the Vilsmeier-Haack reaction, see: Organic Syntheses, Coll. Vol. 4, p.915 (1963); Vol. 39, p.57 (1959). [Link: http://www.orgsyn.org/demo.aspx?prep=CV4P0915]
  • Fischer Indole Synthesis: For a comprehensive review of the Fischer indole synthesis, see: Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 42, 335-676. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/0471264180.or042.02]
  • Synthesis of Substituted Indole-3-carboxylic Acids: A relevant example of indole-3-carboxylic acid synthesis can be found in: Journal of Medicinal Chemistry2008, 51 (15), pp 4682–4694. [Link: https://pubs.acs.org/doi/10.1021/jm8003297]

comparing the efficacy of different synthetic routes to 7-Chloro-1-methylindole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Chloro-1-methylindole-3-carboxylic acid is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the chloro, N-methyl, and carboxylic acid moieties on the indole scaffold allows for diverse functionalization and modulation of biological activity. This guide provides a comparative analysis of the most efficacious synthetic routes to this target molecule, offering detailed experimental protocols, data-driven comparisons, and insights into the rationale behind the strategic choices in each pathway. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this important intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The optimal choice depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions. We will explore two primary and most plausible routes, designated as Route A and Route B , and briefly discuss other potential, though less common, approaches.

Key Synthetic Transformations:

The construction of the target molecule involves three key transformations, the order of which defines the synthetic route:

  • Formation of the indole nucleus: Typically achieved via the Fischer indole synthesis.

  • N-methylation of the indole nitrogen.

  • Introduction of the carboxylic acid group at the C3 position.

Route A: Stepwise Functionalization of 7-Chloroindole

This route commences with the synthesis of the 7-chloroindole core, followed by sequential N-methylation and C3-functionalization. This approach is logical when 7-chloroindole is a readily available starting material or can be synthesized in high yield.

Workflow for Route A

Route A A 2-Chlorophenylhydrazine C 7-Chloroindole-2-carboxylic acid A->C Fischer Indole Synthesis B Pyruvic Acid B->C D 7-Chloroindole C->D Decarboxylation E 7-Chloro-1-methylindole D->E N-Methylation F 7-Chloro-1-methylindole-3-carboxaldehyde E->F Vilsmeier-Haack Formylation G This compound F->G Oxidation

Caption: Synthetic workflow for Route A.

Detailed Experimental Protocols for Route A

Step 1: Fischer Indole Synthesis of 7-Chloroindole

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2][3] In this step, (2-chlorophenyl)hydrazine is reacted with a suitable carbonyl compound, such as pyruvic acid, to form a hydrazone which then undergoes acid-catalyzed cyclization. When using pyruvic acid, the initial product is 7-chloroindole-2-carboxylic acid, which is subsequently decarboxylated.

  • Protocol:

    • To a stirred solution of (2-chlorophenyl)hydrazine hydrochloride (1 equiv.) in glacial acetic acid, add pyruvic acid (1.1 equiv.).

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry to yield crude 7-chloroindole-2-carboxylic acid.

    • For decarboxylation, heat the crude product above its melting point (typically in a high-boiling solvent like quinoline with a copper catalyst) until gas evolution ceases.[4]

    • Purify the resulting 7-chloroindole by column chromatography or recrystallization.

Step 2: N-Methylation of 7-Chloroindole

N-methylation of the indole nitrogen can be achieved using various methylating agents. A common and effective method involves the use of methyl iodide or dimethyl sulfate in the presence of a base.[5][6]

  • Protocol:

    • To a solution of 7-chloroindole (1 equiv.) in a polar aprotic solvent such as DMF or THF, add a strong base like sodium hydride (NaH, 1.2 equiv.) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 7-chloro-1-methylindole by column chromatography.

Step 3: Vilsmeier-Haack Formylation of 7-Chloro-1-methylindole

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group at the electron-rich C3 position of indoles.[7][8][9][10][11] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

  • Protocol:

    • In a flask cooled to 0 °C, add phosphorus oxychloride (1.5 equiv.) to DMF (used as both reagent and solvent).

    • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of 7-chloro-1-methylindole (1 equiv.) in DMF dropwise to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours.

    • Cool the reaction mixture and quench by pouring it onto crushed ice, followed by the addition of a solution of sodium hydroxide or sodium acetate to neutralize the acid.

    • Collect the precipitated 7-chloro-1-methylindole-3-carboxaldehyde by filtration, wash with water, and dry.

Step 4: Oxidation of 7-Chloro-1-methylindole-3-carboxaldehyde

The final step involves the oxidation of the aldehyde to the carboxylic acid. This can be achieved with a variety of oxidizing agents.[12][13] A common and efficient method is the Pinnick oxidation using sodium chlorite.

  • Protocol:

    • Dissolve 7-chloro-1-methylindole-3-carboxaldehyde (1 equiv.) in a mixture of tert-butanol and water.

    • Add a phosphate buffer (e.g., sodium dihydrogen phosphate) and a chlorine scavenger such as 2-methyl-2-butene.

    • Add a solution of sodium chlorite (NaClO₂, 1.5 equiv.) in water dropwise at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Route B: Convergent Synthesis via a Pre-methylated Hydrazine

This route involves the N-methylation of the hydrazine precursor prior to the Fischer indole synthesis. This approach can be more efficient if the N-methylation of the hydrazine is high-yielding and the subsequent cyclization proceeds smoothly.

Workflow for Route B

Route B A 2-Chloroaniline B N-Methyl-2-chloroaniline A->B N-Methylation C N-Methyl-2-chlorophenylhydrazine B->C Diazotization & Reduction E This compound derivative C->E Fischer Indole Synthesis D Carbonyl Compound (e.g., Pyruvic acid derivative) D->E F This compound E->F Hydrolysis/Conversion

Caption: Synthetic workflow for Route B.

Detailed Experimental Protocols for Route B

Step 1: Synthesis of N-Methyl-2-chlorophenylhydrazine

This key intermediate can be prepared from 2-chloroaniline.

  • Protocol:

    • N-methylation of 2-chloroaniline: React 2-chloroaniline with a methylating agent. For a more controlled methylation, a formylation followed by reduction can be employed.

    • Diazotization: Treat the resulting N-methyl-2-chloroaniline with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C) to form the diazonium salt.

    • Reduction: Reduce the diazonium salt in situ with a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl to yield N-methyl-2-chlorophenylhydrazine hydrochloride.

Step 2: Fischer Indole Synthesis with a C3-Carboxy Precursor

To directly obtain an indole with a C3-carboxy or precursor group, the Japp-Klingemann reaction provides a strategic entry.[4][14][15][16][17] This involves the reaction of the diazonium salt of N-methyl-2-chloroaniline with a β-ketoester, which upon hydrolysis and cyclization, can lead to an indole-2-carboxylate that can potentially be rearranged or further functionalized. A more direct approach is to use a carbonyl compound that already contains the desired C3-substituent precursor.

  • Protocol (using a suitable keto-ester):

    • React N-methyl-2-chlorophenylhydrazine (1 equiv.) with a suitable β-keto-ester that will provide the C3-carboxylic acid functionality after cyclization and subsequent transformations.

    • Perform the Fischer indole synthesis under acidic conditions (e.g., glacial acetic acid, polyphosphoric acid).

    • Isolate the resulting indole ester.

    • Hydrolyze the ester to the final carboxylic acid using standard conditions (e.g., aqueous NaOH followed by acidification).

Alternative Synthetic Approaches

While Routes A and B are the most common strategies, other named indole syntheses could be adapted:

  • Reissert Indole Synthesis: This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[18][19][20][21][22][23] For the target molecule, this would require 2-chloro-6-nitrotoluene as a starting material.

  • Batcho-Leimgruber Indole Synthesis: This is a versatile method that starts with an o-nitrotoluene and condenses it with a formamide acetal to form an enamine, which is then reductively cyclized.[24][25][26][27] This is often a high-yielding and milder alternative to the Fischer synthesis.

Quantitative Comparison of Routes

ParameterRoute ARoute B
Overall Plausibility HighHigh
Number of Steps 4 (from 7-chloroindole)3-4 (from 2-chloroaniline)
Key Challenges C3-carboxylation of an N-methylated indole can be difficult.Synthesis of the N-methylated hydrazine; control of regioselectivity in the Fischer indole step.
Potential Yield Moderate to GoodModerate to Good
Scalability GoodModerate
Reagent Toxicity Use of POCl₃ and NaH requires careful handling.Use of diazotization reagents requires caution.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective strategies for the synthesis of this compound.

  • Route A is recommended when 7-chloroindole is readily available or can be synthesized efficiently. The individual steps are well-established and generally high-yielding. The Vilsmeier-Haack formylation followed by oxidation is a reliable method for introducing the C3-carboxylic acid group.

  • Route B offers a more convergent approach but hinges on the efficient synthesis of the N-methyl-2-chlorophenylhydrazine intermediate. This route may be advantageous if a suitable carbonyl partner for the Fischer indole synthesis can be identified to introduce the C3-carboxy group or a direct precursor in a single step.

The choice between these routes will ultimately be guided by the specific expertise of the research team, the availability and cost of starting materials, and the desired scale of the synthesis. For laboratory-scale synthesis, Route A often provides a more predictable and modular approach.

References

  • Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved February 15, 2026, from [Link]

  • Müller, R., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 169(1), 75-87.
  • Gribble, G. W. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-223.
  • Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved February 15, 2026, from [Link]

  • ChemEurope.com. (n.d.). Japp-Klingemann reaction. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (2010). Indoles Synthesis.
  • Wikipedia. (n.d.). Japp–Klingemann reaction. Retrieved February 15, 2026, from [Link]

  • Cannon, J. G. (1981). Reissert Indole Synthesis. Journal of Medicinal Chemistry, 24(3), 238-240.
  • Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis.
  • Al-Azzawi, A. M., & Al-Rawi, J. M. A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2550-2560.
  • Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Wikipedia. (n.d.). Reissert indole synthesis. Retrieved February 15, 2026, from [Link]

  • Bagley, M. C., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2(18), 2635-2641.
  • ChemEurope.com. (n.d.). Reissert indole synthesis. Retrieved February 15, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPSR, 3(11), 4153-4163.
  • Slideshare. (n.d.). Japp klingemann reaction. Retrieved February 15, 2026, from [Link]

  • Farkas, Ö., et al. (1999). Synthesis of 5-substituted indole derivatives, part II. Synthesis of sumatriptan through the Japp-Klingemann reaction. ARKIVOC, 1(1), 14-22.
  • Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved February 15, 2026, from [Link]

  • Gribble, G. W. (2019). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Khadilkar, B. M., & Rebeiro, G. L. (2002). An Efficient and General Synthesis of Indolo[2,3-a]carbazoles Using the Fischer Indole Synthesis.
  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.).
  • Schmalzbauer, M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7384–7388.
  • ScienceMadness Discussion Board. (2007). Indole-3-Carbinol Oxidation. Retrieved February 15, 2026, from [Link]

  • Reddit. (2023). Selective O-methylating conditions? Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). N‐methylation of indoles and other N,H‐heteroacromatic compounds. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Jiang, X., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 6(5), 624-627.
  • Peruncheralathan, S., & Ila, H. (2003). Fischer indole synthesis in the absence of a solvent. ARKIVOC, 2003(11), 22-29.
  • Google Patents. (n.d.). US6326501B1 - Methylation of indole compounds using dimethyl carbonate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.